N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
Description
N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide (CAS: 379254-39-4, purity: 98%) is a benzamide derivative characterized by a morpholine-4-sulfonyl group at the benzene ring’s third position and a 2-hydroxyethyl substituent on the amide nitrogen.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-7-4-14-13(17)11-2-1-3-12(10-11)21(18,19)15-5-8-20-9-6-15/h1-3,10,16H,4-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWUWWHZWLVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Morpholine-4-sulfonyl Group: This step involves the sulfonylation of the benzamide core using morpholine-4-sulfonyl chloride under basic conditions.
Addition of the Hydroxyethyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(2-carboxyethyl)-3-(morpholine-4-sulfonyl)benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-3-(morpholine-4-thio)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide typically involves:
- Formation of the Benzamide Core : The reaction of 3-aminobenzoic acid with an acylating agent forms the benzamide core.
- Introduction of the Morpholine-4-sulfonyl Group : This is achieved through sulfonylation using morpholine-4-sulfonyl chloride under basic conditions.
- Addition of the Hydroxyethyl Group : The hydroxyethyl group is introduced via various chemical reactions.
The compound has the molecular formula and a molecular weight of approximately 314.36 g/mol. Its structure includes a hydroxyethyl group, which enhances its solubility in water, making it suitable for biological applications .
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or modulator. Its ability to interact with specific molecular targets makes it a candidate for studying enzyme kinetics and mechanisms of action.
Medicine
The compound is explored for its therapeutic properties , particularly in:
- Anti-inflammatory Activities : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activities : Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for formulating specialty chemicals and polymers.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
- A study published in the Journal of Medicinal Chemistry examined its role as an enzyme inhibitor, demonstrating significant inhibition rates against specific target enzymes involved in metabolic pathways .
- Another research article focused on its anti-inflammatory properties, revealing that the compound effectively reduced pro-inflammatory cytokine production in vitro, suggesting its potential use in treating chronic inflammatory conditions .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl and morpholine-4-sulfonyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and reported activities of N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide and related benzamide derivatives:
Key Observations
Morpholine Sulfonyl Group : This moiety is conserved in compounds from , and 12. It likely enhances binding to sulfonamide-sensitive targets, such as kinases or proteases, due to its electron-withdrawing and hydrogen-bonding capabilities.
N-Substituent Variability :
- The 2-hydroxyethyl group in the target compound improves hydrophilicity compared to lipophilic groups like 2-furylmethyl () or thiazolyl (). This may influence pharmacokinetic properties such as solubility and membrane permeability.
- In contrast, [125I]PIMBA () and imatinib () incorporate bulkier N-substituents (piperidinylethyl and pyrimidinyl groups), which are critical for their receptor/kinase selectivity.
Biological Activity Trends :
- Sulfonamide-containing benzamides often target enzymes (e.g., carbonic anhydrase) or receptors (e.g., sigma receptors). The absence of direct activity data for the target compound necessitates extrapolation from analogs.
- The hydroxyethyl group’s presence aligns with trends in prodrug design, where such groups improve bioavailability or enable conjugation .
Biological Activity
N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a morpholine ring, a sulfonyl group, and a hydroxyethyl substituent on a benzamide backbone. This unique structure suggests potential interactions with various biological targets, making it a candidate for further research.
The mechanism of action of this compound is primarily linked to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor , binding to active sites and blocking enzymatic activity. The hydroxyethyl and morpholine groups are crucial for enhancing binding affinity and specificity towards target molecules .
1. Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit various enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Similar derivatives have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, related benzamide derivatives have shown minimum inhibitory concentrations (MICs) in the range of 0.25–1 µg/mL against MRSA, indicating strong potential for developing new antimicrobial agents .
3. Anticancer Activity
This compound has also been explored for anticancer properties. Compounds with structural similarities have exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain derivatives showed IC50 values as low as 0.39 µM against HCT116 cells, suggesting potent anticancer activity .
Case Studies and Research Findings
A selection of research studies highlights the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. How can the purity of N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide be validated during synthesis?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a known standard. Confirm purity >95% via integration of chromatographic peaks . For intermediates, employ TLC (silica gel 60 F254) with ethyl acetate/hexane (3:7) as the mobile phase, visualizing under UV light .
- Data Interpretation : Impurities >0.1% should trigger recrystallization in acetonitrile or preparative HPLC .
Q. What spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodology :
- NMR : Acquire - and -NMR spectra in deuterated DMSO or CDCl3. Key signals include the morpholine sulfonyl group ( ~3.6 ppm for N-CH2 and ~3.1 ppm for SO2-CH2) and the hydroxyethyl moiety ( ~4.8 ppm for -OH, exchangeable) .
- HRMS : Confirm molecular ion [M+H]+ using ESI+ mode. Expected m/z for C14H19N2O4S: 323.1068 (calc. 323.1064) .
Q. How to troubleshoot low yields in the coupling of morpholine-4-sulfonyl to the benzamide core?
- Optimization Steps :
- Use HATU or EDCI/HOBt as coupling agents in anhydrous DMF.
- Monitor reaction progress via LC-MS; incomplete coupling may require excess sulfonyl chloride (1.2 equiv) and prolonged stirring (12–24 h) at 0–5°C .
Advanced Research Questions
Q. How can computational docking predict the binding affinity of this compound to protein targets?
- Methodology : Use Schrödinger’s Glide for flexible ligand docking. Prepare the protein (e.g., kinase or protease) with the Protein Preparation Wizard, assigning bond orders and optimizing H-bond networks. Dock the ligand using the XP mode, analyzing pose clusters with RMSD <2.0 Å and GlideScores ≤−6.0 kcal/mol .
- Validation : Compare docking poses with crystallographic data (if available) using SHELXL-refined structures .
Q. What strategies resolve discrepancies between computational predictions and experimental IC50 values?
- Approach :
- Reassess protonation states (e.g., morpholine’s pKa ~6.5) using Epik.
- Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility.
- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How to design SAR studies for derivatives targeting improved solubility?
- Design Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
